

UNC-2170: A Selective Ligand for the Methyl-lysine Reader Protein 53BP1

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Compound of Interest

Compound Name: **UNC-2170**

Cat. No.: **B10770148**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

UNC-2170 is a fragment-like small molecule that has been identified as a selective ligand for the p53-binding protein 1 (53BP1), a crucial component of the DNA Damage Response (DDR) pathway.^{[1][2]} This technical guide provides a comprehensive overview of **UNC-2170**'s selectivity for methyl-lysine reader proteins, detailing the quantitative data, experimental methodologies, and the biological context of its mechanism of action.

Data Presentation: Quantitative Selectivity of UNC-2170

UNC-2170 was identified through a cross-screening approach and exhibits a notable selectivity for the tandem tudor domain (TTD) of 53BP1 over other methyl-lysine (Kme) reader proteins.^[2] ^{[3][4]} The compound demonstrates a micromolar affinity for 53BP1, with at least a 17-fold selectivity against a panel of nine other Kme reader proteins from diverse families.^{[1][3][4]}

Target Protein	Protein Family	IC50 (µM)
53BP1	Tudor Domain	29 ± 7.4
CBX7	Chromodomain	> 500
JARID1A	PHD Finger	> 500
L3MBTL1	MBT Domain	> 500
L3MBTL3	MBT Domain	> 500
MBTD1	MBT Domain	> 500
PHF1	Tudor Domain	> 500
PHF19	Tudor Domain	> 500
PHF23	PHD Finger	> 500
UHRF1	Tudor/PHD Finger	> 500

Table 1: Selectivity of **UNC-2170** against a panel of methyl-lysine reader proteins. The IC50 values were determined using an AlphaScreen-based proximity assay. Data sourced from Perfetti, M.T. et al. (2015) ACS Chem Biol.[3][4]

Further biophysical characterization using Isothermal Titration Calorimetry (ITC) confirmed the direct binding of **UNC-2170** to the 53BP1 tandem tudor domain with a dissociation constant (Kd) of $22 \pm 2.5 \mu\text{M}$.[3]

Experimental Protocols

The following sections outline the methodologies employed to determine the selectivity and binding affinity of **UNC-2170**.

AlphaScreen-Based Proximity Assay for Selectivity Screening

This high-throughput assay was utilized to assess the inhibitory activity of **UNC-2170** against the panel of methyl-lysine reader proteins. The principle of this assay relies on the proximity of donor and acceptor beads, which generate a chemiluminescent signal when a biotinylated

histone peptide and a His-tagged reader protein interact.[3][5][6] Small molecule inhibitors that disrupt this interaction lead to a decrease in the signal.

General Protocol:

- Reagents:
 - His-tagged methyl-lysine reader protein.
 - Biotinylated histone peptide corresponding to the reader's substrate.
 - Streptavidin-coated donor beads and anti-His antibody-conjugated acceptor beads.
 - Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 2 mM DTT, with optimized concentrations of NaCl and Tween 20 to minimize non-specific binding).[6]
 - **UNC-2170** or other test compounds serially diluted in DMSO.
- Procedure:
 - The His-tagged reader protein and its corresponding biotinylated histone peptide are incubated in the assay buffer in a 384-well plate.
 - **UNC-2170** or control compounds are added to the wells.
 - Streptavidin-donor beads and anti-His-acceptor beads are added.
 - The plate is incubated in the dark to allow for bead association.
 - The AlphaScreen signal is read on a compatible plate reader.
- Data Analysis:
 - The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

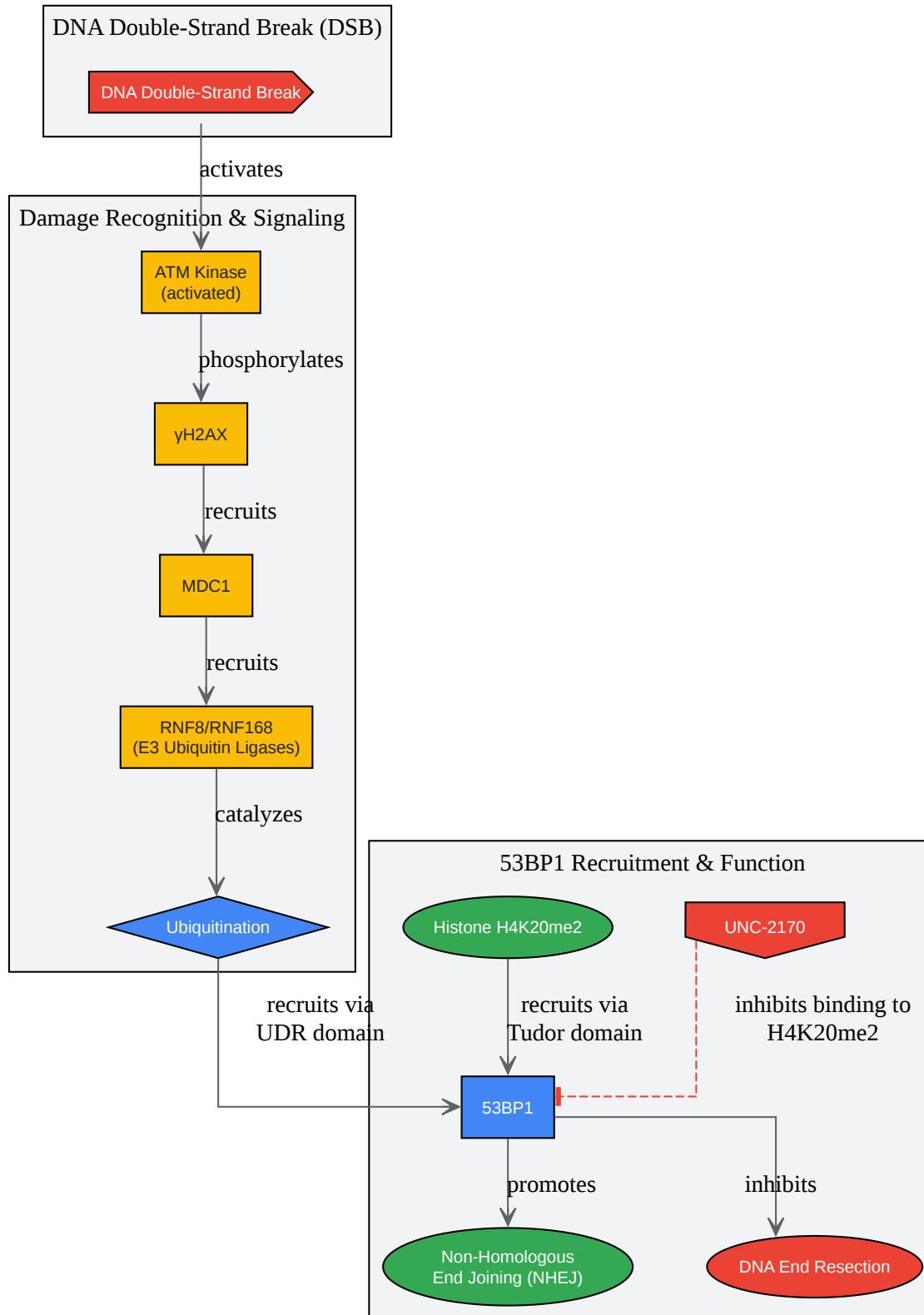
ITC is a label-free technique that directly measures the heat changes associated with a binding event, allowing for the determination of the dissociation constant (K_d), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.[\[7\]](#)[\[8\]](#)[\[9\]](#)

General Protocol:

- Sample Preparation:
 - The 53BP1 tandem tudor domain protein and **UNC-2170** are dialyzed against the same buffer to minimize heats of dilution. A typical buffer would be a neutral pH buffer like PBS or Tris.
 - The concentrations of the protein and ligand are accurately determined.
- Instrumentation and Setup:
 - An isothermal titration calorimeter is used. The sample cell is filled with the 53BP1 protein solution, and the injection syringe is loaded with the **UNC-2170** solution.
 - The experiment is conducted at a constant temperature, typically 25°C.[\[7\]](#)
- Titration:
 - A series of small, precise injections of **UNC-2170** are made into the sample cell containing the 53BP1 protein.
 - The heat released or absorbed upon each injection is measured.
- Data Analysis:
 - The raw data, a series of heat spikes, is integrated to obtain the heat change per injection.
 - The resulting binding isotherm is fitted to a suitable binding model to determine the K_d , stoichiometry, and enthalpy of binding.

Mandatory Visualization

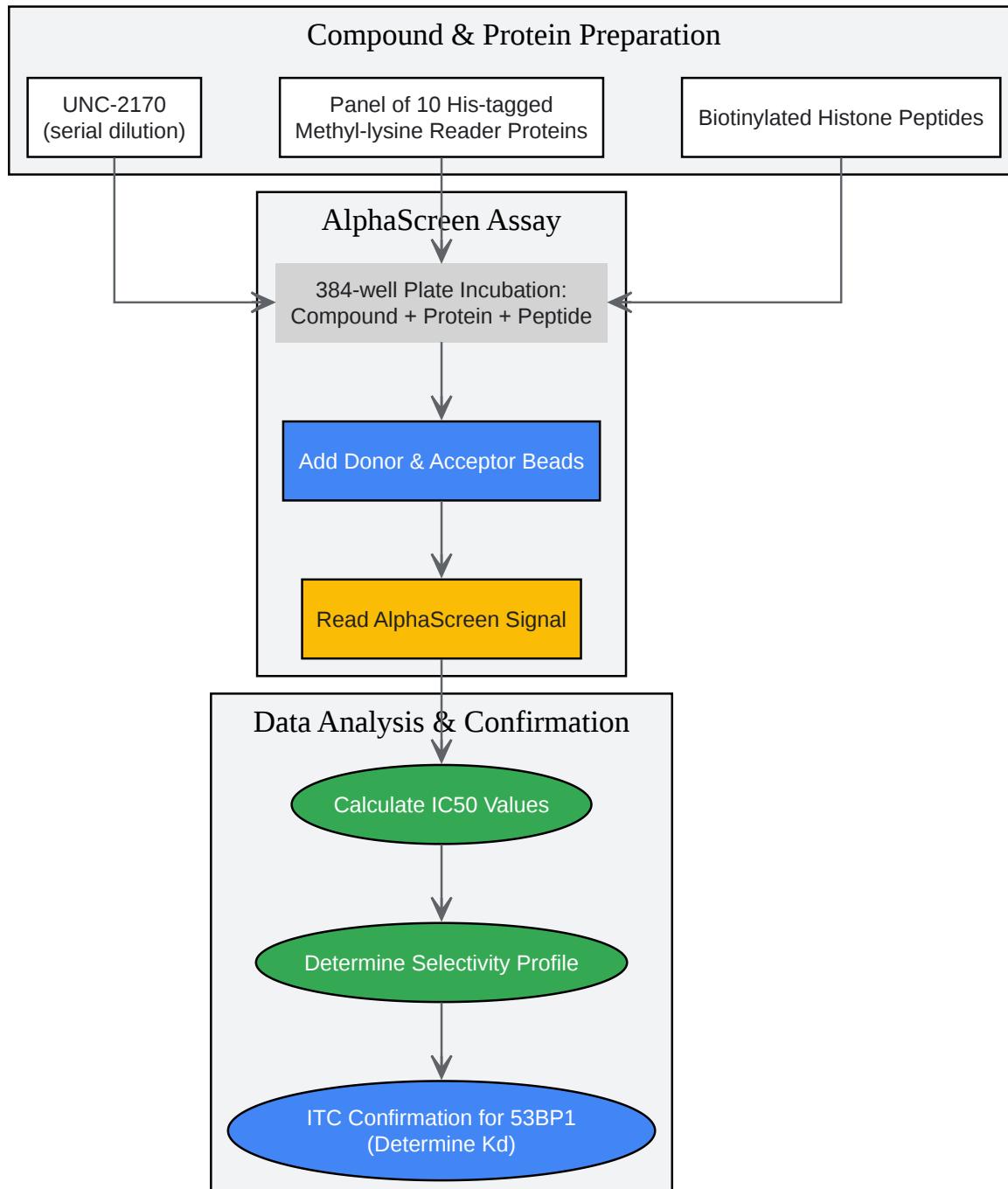
Signaling Pathway: 53BP1 in DNA Damage Response



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Caption: 53BP1's role in the DNA Damage Response pathway.

Experimental Workflow: UNC-2170 Selectivity Screening



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Caption: Workflow for determining **UNC-2170** selectivity.

Conclusion

UNC-2170 serves as a valuable chemical tool for studying the biological functions of 53BP1. Its characterized selectivity against a panel of methyl-lysine reader proteins, with a clear preference for 53BP1, underscores its utility in dissecting the specific roles of this protein in the DNA damage response and other cellular processes. The experimental methodologies outlined in this guide provide a framework for the identification and characterization of similar small molecule modulators of epigenetic reader proteins.

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